molecular formula C23H25NO3 B4194021 (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate

(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate

Cat. No.: B4194021
M. Wt: 363.4 g/mol
InChI Key: ZWGFKDQMUUUAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the oxidation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald synthesis: This involves the reaction of nitriles with ammonia or amines.

Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often use catalysts and specific reaction conditions to optimize the synthesis process.

Chemical Reactions Analysis

1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Acetyl-3,5-dimethyl-2,6-diphenyl-1,2,3,6-tetrahydro-4-pyridinyl acetate can be compared with other similar compounds, such as:

The uniqueness of (1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-15-21(19-11-7-5-8-12-19)24(17(3)25)22(20-13-9-6-10-14-20)16(2)23(15)27-18(4)26/h5-15,21-22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGFKDQMUUUAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(=C1OC(=O)C)C)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Reactant of Route 2
Reactant of Route 2
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Reactant of Route 3
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Reactant of Route 4
Reactant of Route 4
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Reactant of Route 5
Reactant of Route 5
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate
Reactant of Route 6
Reactant of Route 6
(1-acetyl-3,5-dimethyl-2,6-diphenyl-3,6-dihydro-2H-pyridin-4-yl) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.